(E)-N-((5-methylisoxazol-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-((5-methylisoxazol-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of an isoxazole ring, a trimethoxyphenyl group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((5-methylisoxazol-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the trimethoxyphenyl group:
Formation of the acrylamide moiety: The final step involves the coupling of the isoxazole and trimethoxyphenyl intermediates with an acrylamide precursor under conditions that favor the formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((5-methylisoxazol-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Conditions for substitution reactions can vary widely, but common reagents include halogenated compounds, bases, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
(E)-N-((5-methylisoxazol-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-((5-methylisoxazol-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in cellular processes.
Receptor binding: It may bind to specific receptors on the surface of cells, triggering signaling pathways that result in biological effects.
Gene expression modulation: The compound may influence the expression of certain genes, leading to changes in protein production and cellular function.
Comparison with Similar Compounds
Similar Compounds
(E)-N-((5-methylisoxazol-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide: This compound is unique due to its specific combination of functional groups and structural features.
Other acrylamides: Compounds with similar acrylamide moieties but different substituents may have different chemical and biological properties.
Isoxazole derivatives: Compounds with isoxazole rings but different functional groups may also exhibit different activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of an isoxazole ring, a trimethoxyphenyl group, and an acrylamide moiety. This combination imparts unique chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
IUPAC Name |
(E)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-11-13(10-19-24-11)9-18-16(20)6-5-12-7-14(21-2)17(23-4)15(8-12)22-3/h5-8,10H,9H2,1-4H3,(H,18,20)/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBNFGLJWQZXAD-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NO1)CNC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.